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Compound of Interest

4-methanesulfonylpiperazine-1-
Compound Name:

carbaldehyde
CAS No.: 139605-60-0
Cat. No.: B1287861

Get Quote

Executive Summary & Strategic Rationale

The 4-methanesulfonylpiperazine moiety is a "privileged structure” in medicinal chemistry,
widely deployed to enhance aqueous solubility, metabolic stability, and hydrogen-bonding
potential in kinase inhibitors (e.g., PI3K, KDR) and GPCR ligands.

While the free amine (1-methanesulfonylpiperazine) is commercially available, it is hygroscopic
and prone to formation of carbonate salts upon air exposure. The 1-carbaldehyde derivative
serves as a stable, crystalline precursor. This protocol details the "Unlock-and-Couple”
strategy, where the formyl group acts as a masking agent that is removed in situ or prior to
coupling, ensuring high-purity installation of the sulfonylpiperazine tail.

Critical Reagent Verification

Before proceeding, verify the chemical identity of your starting material, as nomenclature often
overlaps.
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Target Reagent (This

Feature Common Confusant
Protocol)
N 4-methanesulfonylpiperazine- 4-(4-methanesulfonylpiperazin-
ame
1-carbaldehyde 1-yl)benzaldehyde
Formamide ( Aryl Aldehyde (
Structure
) )
CAS 139605-60-0 443909-23-3 (or similar)
o Requires Deformylation Reacts via Reductive
Reactivity ] ) o
(Acid/Base) or Reduction Amination
) Linker for Schiff
Use Case Precursor to secondary amine
bases/Hydrazones

Warning: If you possess the benzaldehyde derivative, do not use the deformylation protocols

below. Proceed directly to reductive amination with your amine of interest.

Technical Specifications & Properties
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Property Data

IUPAC Name 1-Formyl-4-(methylsulfonyl)piperazine

Molecular Formula

Molecular Weight 192.24 g/mol

Physical State White to off-white crystalline solid

Soluble in DMSO, DMF, MeOH; Poorly soluble

Solubility n
, Hexanes
N Stable at RT, Non-hygroscopic (unlike the free
Stability ]
amine)
Role Masked Pharmacophore / Stable Precursor

Synthetic Pathways & Logic

The utility of this reagent lies in two primary pathways:

o Pathway A (The "Unlock™): Acidic hydrolysis of the formyl group to reveal the nucleophilic
secondary amine, followed by coupling to a heteroaryl scaffold (common in kinase inhibitor
synthesis).

o Pathway B (The "Methyl"): Reduction of the formyl group to a methyl group, yielding the N-
methyl-N'-sulfonyl variant.

Experimental Workflow Diagram (Graphviz)

¢
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Alternative Route

N-Methyl Variant

(1-methyl-4-methanesulfonylpiperazine)
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Caption: Strategic divergence from the formyl precursor to bioactive scaffolds via deformylation
or reduction.

Detailed Experimental Protocols
Protocol 1: Deformylative Activation (The "Unlock")

Objective: To remove the formyl protecting group and generate the reactive 1-
(methylsulfonyl)piperazine hydrochloride salt for subsequent coupling.

Reagents:

* 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv)
» Hydrochloric acid (4M in Dioxane or 6M aqueous)

e Methanol (MeOH)

Procedure:

» Dissolution: Dissolve 4-methanesulfonylpiperazine-1-carbaldehyde (1.92 g, 10 mmol) in
MeOH (20 mL).

 Acidification: Add HCI (4M in Dioxane, 10 mL, 40 mmol) dropwise at 0°C.

o Reflux: Warm to room temperature, then heat to reflux (65°C) for 2—4 hours. Monitor by TLC
(EtOAc/MeOH 9:1) or LCMS. The starting material peak (

) should disappear, replaced by the amine peak (
).

o Work-up: Concentrate the reaction mixture in vacuo to dryness.
 Purification (Optional): Triturate the resulting solid with diethyl ether (

) to remove non-polar impurities. Filter and dry under vacuum.
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* Yield: Quantitative yield of 1-(methylsulfonyl)piperazine hydrochloride as a white solid.

Mechanistic Insight: The formyl group is a robust amide. Acidic hydrolysis is preferred over
basic hydrolysis here to prevent potential side reactions with the sulfonamide group, although
the sulfonamide is generally stable. The resulting HCI salt is non-hygroscopic and shelf-stable.

Protocol 2: Synthesis of Bioactive Kinase Inhibitor
(SNAr Coupling)

Objective: To couple the activated piperazine tail to a heteroaryl chloride (e.g., a 2-
chloropyrimidine or 4-chloroquinazoline core), a key step in synthesizing PI3K or KDR
inhibitors.

Reagents:

1-(methylsulfonyl)piperazine hydrochloride (from Protocol 1) (1.2 equiv)

Heteroaryl Chloride (e.g., 4-chloro-6-phenylpyrimidine) (1.0 equiv)

Base:

(3.0 equiv) or DIPEA (3.0 equiv)

Solvent: DMF or DMSO

Procedure:

e Preparation: In a round-bottom flask, suspend 1-(methylsulfonyl)piperazine hydrochloride
(1.2 equiv) and the Heteroaryl Chloride (1.0 equiv) in DMF (0.2 M concentration relative to
halide).

e Base Addition: Add

(3.0 equiv).

e Reaction: Heat the mixture to 80-100°C for 4—12 hours.
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o Note: For less reactive substrates (e.g., unactivated aryl chlorides), use Buchwald-Hartwig
conditions (

, BINAP,
, Toluene, 100°C).

e Quench: Cool to room temperature. Pour into ice-water (5x reaction volume).
* |solation:
o Precipitation: If the product precipitates, filter and wash with water.

o Extraction: If no precipitate, extract with EtOAc (3x). Wash organics with brine (3x) to
remove DMF. Dry over

 Purification: Flash chromatography (DCM/MeOH gradient).
Self-Validating Check:

e 1H NMR: Look for the disappearance of the formyl proton (~8.0 ppm) and the retention of the
methylsulfonyl singlet (~2.8 ppm). The piperazine protons should shift upfield/downfield
depending on the new heteroaryl attachment.

o LCMS: Confirm mass shift corresponding to the loss of HCI and formation of the C-N bond.

Protocol 3: Reductive Methylation (Alternative)

Objective: To convert the formyl group directly into a methyl group, yielding 1-methyl-4-
(methylsulfonyl)piperazine, another common bioactive fragment.

Reagents:
e 4-methanesulfonylpiperazine-1-carbaldehyde

e Lithium Aluminum Hydride (LiAIH4) or Borane-THF (
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)

THF (anhydrous)

Procedure:

Setup: Under

atmosphere, suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C.

Addition: Add 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv) portion-wise
(solid) or as a solution in THF.

o Caution: Exothermic gas evolution (

Reflux: Heat to reflux for 6—12 hours.

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH (
mL), then water (
mL).

Isolation: Filter the granular precipitate. Concentrate the filtrate.

Result: 1-methyl-4-(methylsulfonyl)piperazine.

References & Grounding

PI3K Inhibitor Synthesis:

o Context: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives using 1-
methanesulfonylpiperazine via reductive amination and SNAr coupling.

o Source: Zarychta, M. et al. "Design, Synthesis, and Development of Pyrazolo[1,5-
a]pyrimidine Derivatives as a Novel Series of Selective PI3Kd Inhibitors." J. Med.
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Chem.2019, 62, 4815-4850. Link

¢ KDR Kinase Inhibitors:

o Context: Use of 1-methanesulfonylpiperazine in the synthesis of Indol-2-yl-quinolin-2-one
derivatives via nucleophilic substitution.

o Source: Cai, X. et al. "Synthesis of Novel KDR Kinase Inhibitors through Catalytic
Reductive Cyclization of o-Nitrobenzylcarbonyl Compounds.” J. Org. Chem.2004, 69,
7172-7176. Link

o Piperazine Lithiation (Contrast):

o Context: Discusses why N-Boc is preferred over N-Formyl for direct lithiation, establishing
why Deformylation-Coupling is the superior protocol for this specific reagent.

o Source: O'Brien, P. et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-
Trapping of N-Boc Piperazines."[1] Org.[1][2] Lett.2016, 18, 644—647. Link

« Reagent Data:

o Source: PubChem Compound Summary for CID 139605-60-0. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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